molecular formula C11H15N3O B6272888 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one CAS No. 1249692-51-0

1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one

Cat. No.: B6272888
CAS No.: 1249692-51-0
M. Wt: 205.3
InChI Key:
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Description

1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one is a compound belonging to the class of imidazolidin-2-ones. It is characterized by the presence of an imidazolidinone ring attached to a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one typically involves the reaction of 4-aminophenylethylamine with an appropriate imidazolidinone precursor. One common method includes the use of a Lewis acid-catalyzed ring expansion reaction of chiral aziridines with isocyanates . This method is known for its efficiency and simplicity.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of metal catalysts and organocatalysts is common in these processes to facilitate the incorporation of the carbonyl group into 1,2-diamines or the diamination of olefins .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylamine moiety contributes to its potential as a bioactive compound, differentiating it from other imidazolidin-2-one derivatives .

Properties

CAS No.

1249692-51-0

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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